An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodocyclopent-2-en-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodocyclopent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodocyclopent-2-en-1-ol. In the absence of comprehensive experimental data in publicly available literature, this guide synthesizes information from analogous compounds and utilizes established NMR prediction methodologies to offer a robust interpretation of the expected spectral features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this and related halogenated cyclopentenol derivatives in research and development settings. The guide includes a detailed breakdown of predicted chemical shifts, a discussion of the underlying structural and electronic factors influencing these shifts, a hypothetical experimental protocol for the synthesis and NMR analysis of the title compound, and a comprehensive list of references.
Introduction
2-Iodocyclopent-2-en-1-ol is a functionalized cyclopentene derivative with potential applications in organic synthesis, serving as a versatile building block for the introduction of the cyclopentenyl moiety into more complex molecular architectures. The presence of three distinct functional groups—an alcohol, an alkene, and a vinyl iodide—within a strained five-membered ring results in a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural elucidation. Accurate assignment of its ¹H and ¹³C NMR signals is critical for confirming its synthesis, assessing its purity, and understanding its reactivity.
This guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 2-iodocyclopent-2-en-1-ol. The predicted data is generated using a combination of established NMR prediction software and comparative analysis with structurally related compounds.
Predicted NMR Data for 2-Iodocyclopent-2-en-1-ol
The predicted ¹H and ¹³C NMR data for 2-iodocyclopent-2-en-1-ol are summarized in the tables below. These predictions are based on computational models and analysis of empirical data from similar structures.[1][2][3][4][5]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 2-Iodocyclopent-2-en-1-ol in CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 | ~4.8 - 5.0 | m |
| H3 | ~6.3 - 6.5 | t |
| H4α | ~2.4 - 2.6 | m |
| H4β | ~2.1 - 2.3 | m |
| H5α | ~2.6 - 2.8 | m |
| H5β | ~1.9 - 2.1 | m |
| OH | Variable | br s |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as: m = multiplet, t = triplet, br s = broad singlet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Iodocyclopent-2-en-1-ol in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~75 - 80 |
| C2 | ~100 - 105 |
| C3 | ~140 - 145 |
| C4 | ~35 - 40 |
| C5 | ~30 - 35 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Spectral Interpretation and Rationale
The predicted chemical shifts for 2-iodocyclopent-2-en-1-ol are influenced by the interplay of inductive and anisotropic effects of the hydroxyl, iodo, and alkene functionalities.
¹H NMR Spectrum
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H3 (Vinyl Proton): This proton is expected to be the most downfield of the ring protons, appearing as a triplet due to coupling with the two adjacent protons on C4. Its chemical shift is significantly influenced by the deshielding effect of the adjacent iodine atom.
-
H1 (Carbinol Proton): The proton attached to the carbon bearing the hydroxyl group (C1) is expected to be downfield due to the electronegativity of the oxygen atom. Its multiplicity will be a multiplet due to coupling with the protons on C5 and potentially a long-range coupling with the vinyl proton H3.
-
H4 and H5 (Methylene Protons): The methylene protons at the C4 and C5 positions are diastereotopic and will therefore have different chemical shifts and appear as complex multiplets. The protons on C4 are allylic and will be slightly deshielded compared to the protons on C5.
-
OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on the concentration, solvent, and temperature. It will likely appear as a broad singlet.
¹³C NMR Spectrum
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C3 (Vinylic Carbon): This carbon, being part of the double bond, will resonate in the downfield region typical for sp² hybridized carbons.
-
C2 (Iodo-substituted Vinylic Carbon): The direct attachment of the heavy iodine atom is expected to cause a significant upfield shift for C2 compared to a non-substituted vinylic carbon, a phenomenon known as the "heavy atom effect".
-
C1 (Carbinol Carbon): The carbon atom bonded to the electronegative oxygen of the hydroxyl group will be deshielded and appear in the range of 75-80 ppm.
-
C4 and C5 (Aliphatic Carbons): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C4, being allylic, is expected to be slightly downfield compared to C5.
Experimental Protocols
While no specific synthesis for 2-iodocyclopent-2-en-1-ol is readily available in the literature, a plausible synthetic route can be adapted from methods used for similar 2-halocyclopentenones.[6][7][8]
Hypothetical Synthesis of 2-Iodocyclopent-2-en-1-ol
A potential two-step synthesis could involve the iodination of cyclopent-2-en-1-one followed by stereoselective reduction of the resulting 2-iodo-2-cyclopenten-1-one.
Step 1: Synthesis of 2-Iodo-2-cyclopenten-1-one
-
To a solution of cyclopent-2-en-1-one in a suitable aprotic solvent (e.g., THF or CH₂Cl₂), add a base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.
-
Slowly add a solution of an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 2-Iodocyclopent-2-en-1-ol
-
Dissolve the purified 2-iodo-2-cyclopenten-1-one in a suitable solvent (e.g., methanol or ethanol) at 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution. The use of a bulkier reducing agent like L-selectride could offer higher stereoselectivity.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-iodocyclopent-2-en-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[9]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay of 2 seconds should be sufficient. Typically, 16-32 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm and a relaxation delay of 2 seconds are appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
Visualization of Key Concepts
Molecular Structure
Caption: Conceptual workflow for the synthesis and NMR analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectra of 2-iodocyclopent-2-en-1-ol. The provided chemical shifts and their interpretations, based on established principles and data from analogous compounds, offer a valuable framework for the spectroscopic characterization of this molecule. The hypothetical synthesis and experimental protocols further serve as a practical guide for researchers working with this and related compounds. As experimental data becomes available, it will be crucial to compare it with the predictions presented herein to further refine our understanding of the spectroscopic properties of this versatile synthetic intermediate.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved March 26, 2026, from [Link]
- Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038.
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Chemical Synthesis Database. (n.d.). 2-iodo-2-cyclopenten-1-one. Retrieved March 26, 2026, from [Link]
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Kochev, N., Tsoneva, S., Frenkeva, M., & Jeliazkova, N. (2021). Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Zenodo. [Link]
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NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved March 26, 2026, from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved March 26, 2026, from [Link]
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NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 26, 2026, from [Link]
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nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-2-cyclopenten-1-one. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). 2-Chlorocyclopentanol. Retrieved March 26, 2026, from [Link]
- Hameed, K. K., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, 2018(7), 201-213.
- Google Patents. (n.d.). Process for producing 2 alkyl-cyclopent-2-enone compounds.
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Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). (1R,5R)-5-bromocyclopent-2-en-1-ol. Retrieved March 26, 2026, from [Link]
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ATB. (n.d.). (1R)-2-Cyclopenten-1-ol. Retrieved March 26, 2026, from [Link]
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